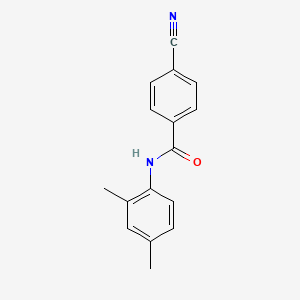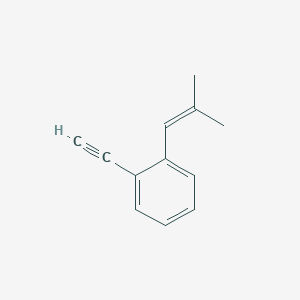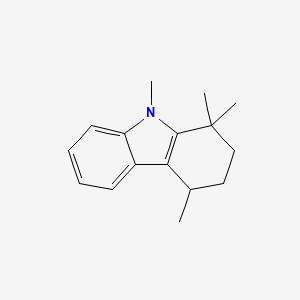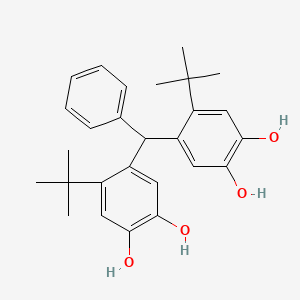
4,4'-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) is a chemical compound known for its unique structure and properties. It belongs to the class of hydroquinones, which are compounds characterized by the presence of two hydroxyl groups attached to a benzene ring. This particular compound is distinguished by the presence of tert-butyl groups at specific positions on the benzene ring, as well as a phenylmethylene bridge connecting two benzene rings .
Méthodes De Préparation
The synthesis of 4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) typically involves the reaction of 2,5-di-tert-butylbenzene-1,4-diol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced back to its hydroquinone form using reducing agents such as sodium borohydride.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research explores its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which 4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) exerts its effects is primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity involves molecular targets such as reactive oxygen species and pathways related to cellular redox balance .
Comparaison Avec Des Composés Similaires
Similar compounds include:
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
2,5-di-tert-butylbenzene-1,4-diol: A hydroquinone derivative with tert-butyl groups at positions 2 and 5 on the benzene ring.
4,4’-(Phenylmethylene)bis(5-tert-butylbenzene-1,2-diol) is unique due to the presence of the phenylmethylene bridge, which imparts distinct chemical and physical properties compared to its simpler analogs .
Propriétés
Numéro CAS |
669065-95-6 |
|---|---|
Formule moléculaire |
C27H32O4 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
4-tert-butyl-5-[(2-tert-butyl-4,5-dihydroxyphenyl)-phenylmethyl]benzene-1,2-diol |
InChI |
InChI=1S/C27H32O4/c1-26(2,3)19-14-23(30)21(28)12-17(19)25(16-10-8-7-9-11-16)18-13-22(29)24(31)15-20(18)27(4,5)6/h7-15,25,28-31H,1-6H3 |
Clé InChI |
KHZOAAFJCSGKSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1C(C2=CC=CC=C2)C3=CC(=C(C=C3C(C)(C)C)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


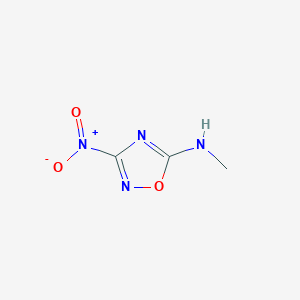
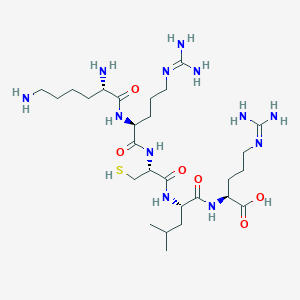
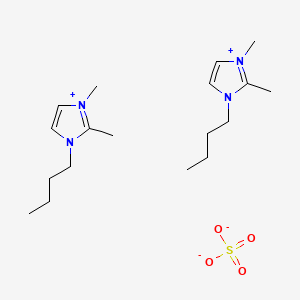
![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)

